A 80915A Exhibits a Unique Non‑Covalent, Conformation‑Dependent Inhibition Mechanism Distinct from Omeprazole and SCH 28080
A 80915A acts via a non‑covalent, conformation‑dependent inhibition mechanism, which is fundamentally distinct from both the irreversible covalent binding of omeprazole and the classical K⁺‑competitive binding of SCH 28080. [1] This is demonstrated by the observation that a 30‑minute incubation with A 80915A followed by a 10‑fold dilution did not alter the IC₅₀, whereas such a maneuver would be expected to reverse the effect of a rapidly reversible inhibitor. [2]
| Evidence Dimension | Binding Mode |
|---|---|
| Target Compound Data | Non‑covalent, conformation‑dependent |
| Comparator Or Baseline | Omeprazole (irreversible covalent); SCH 28080 (classical K⁺‑competitive reversible) |
| Quantified Difference | N/A – qualitative mechanistic difference |
| Conditions | In vitro enzyme assay using porcine gastric (H⁺‑K⁺)‑ATPase |
Why This Matters
This distinct mechanism enables researchers to probe different aspects of the (H⁺‑K⁺)‑ATPase catalytic cycle, providing a unique tool not available with omeprazole or SCH 28080.
- [1] Dantzig AH, Minor PL, Garrigus JL, Fukuda DS, Mynderse JS. Studies on the mechanism of action of A80915A, a semi-naphthoquinone natural product, as an inhibitor of gastric (H(+)-K+)-ATPase. Biochem Pharmacol. 1991 Oct 24;42(10):2019-26. PMID: 1683772. View Source
- [2] Dantzig AH, Minor PL, Garrigus JL, Fukuda DS, Mynderse JS. Studies on the mechanism of action of A80915A, a semi-naphthoquinone natural product, as an inhibitor of gastric (H(+)-K+)-ATPase. Biochem Pharmacol. 1991 Oct 24;42(10):2019-26. PMID: 1683772. View Source
